N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine
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Overview
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine” is a complex organic compound that contains several functional groups, including a pyrazole ring, a benzothiazole ring, and an amine group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and benzothiazole rings, which are aromatic and therefore contribute to the stability of the molecule . The presence of the amine group could also influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amine group could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Characterization
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, research has detailed the synthesis and characterization of various pyrazole derivatives, highlighting their crystal structures and theoretical physical and chemical properties calculations. These studies provide insight into the geometric parameters and biological activity origins against breast cancer and microbes, demonstrating the compound's utility in developing pharmaceutical agents (A. Titi et al., 2020). Another study focused on synthesizing and characterizing 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, revealing their potential toxicity against bacteria, with derivatives having chlorine substituents showing higher toxicity (P. Uma et al., 2017).
Biological Activity
The biological activities of these compounds are a significant area of research. Studies have demonstrated their potential in antimicrobial, antifungal, and anticancer applications. For instance, derivatives have been shown to exhibit potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria (J. Asegbeloyin et al., 2014). Another research effort synthesized thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, assessing their cytological changes in germ cells, with specific compounds inducing significant apoptosis in tested cells (K. Bansal et al., 2020).
Antitumor Potential
The antitumor potential of these compounds has been explored, with research highlighting the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising activities for specific derivatives (Sobhi M. Gomha et al., 2016).
Antimicrobial Activities
Novel derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing significant potential against a variety of bacterial and fungal strains. For example, a study reported the synthesis and antimicrobial evaluation of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting several compounds with promising antimicrobial activities (M. Idrees et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and pyrazole, have been reported to show a broad range of biological activities .
Mode of Action
For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and others .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as imidazole, have been reported to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVPERWLWBPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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